molecular formula C17H18 B14247118 1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene CAS No. 220322-74-7

1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene

Cat. No.: B14247118
CAS No.: 220322-74-7
M. Wt: 222.32 g/mol
InChI Key: FJBBRCCVAQGQMP-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a phenylbutenyl group

Preparation Methods

The synthesis of 1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with 1-phenylbut-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.

Chemical Reactions Analysis

1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond to form saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes nitration, sulfonation, or halogenation in the presence of appropriate reagents like nitric acid, sulfuric acid, or halogens.

    Major Products: The major products formed from these reactions include various substituted benzene derivatives, carboxylic acids, ketones, and saturated hydrocarbons.

Scientific Research Applications

1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, fragrances, and as a monomer in polymerization reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene can be compared with other similar compounds:

    Similar Compounds: Compounds like 3-Phenylbut-1-ene, 4-Phenyl-1-butene, and 1-Methyl-4-(phenylmethyl)benzene share structural similarities.

    Uniqueness: The presence of both a methyl group and a phenylbutenyl group on the benzene ring gives this compound unique chemical properties and reactivity compared to its analogs.

Properties

CAS No.

220322-74-7

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

1-methyl-4-(1-phenylbut-3-enyl)benzene

InChI

InChI=1S/C17H18/c1-3-7-17(15-8-5-4-6-9-15)16-12-10-14(2)11-13-16/h3-6,8-13,17H,1,7H2,2H3

InChI Key

FJBBRCCVAQGQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC=C)C2=CC=CC=C2

Origin of Product

United States

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